

Ceftriaxone Sodium Salt: A Versatile Tool for Neurobiological Research

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Compound of Interest

Compound Name: Ceftriaxone sodium salt

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ceftriaxone, a third-generation cephalosporin antibiotic, has emerged as a powerful tool compound in neurobiology due to its well-documented neuroprotective effects.^{[1][2][3]} Primarily known for its ability to upregulate the glutamate transporter-1 (GLT-1), ceftriaxone effectively reduces glutamate-mediated excitotoxicity, a key pathological mechanism in a wide range of neurological disorders.^{[4][5][6]} These application notes provide a comprehensive overview of ceftriaxone's use in preclinical research, including its mechanism of action, and detailed protocols for its application in both in vivo and in vitro models.

Mechanism of Action

Ceftriaxone's primary neuroprotective mechanism involves the increased expression and function of the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter-2 (EAAT2) in humans.^{[7][8]} By enhancing GLT-1 expression, ceftriaxone increases the uptake of glutamate from the synaptic cleft, thereby preventing the excessive neuronal stimulation that leads to excitotoxicity and cell death.^{[6][7][9]} Studies have shown that this upregulation is mediated, at least in part, through the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.^[7] Beyond its effects on glutamate homeostasis, ceftriaxone has also been shown to exhibit anti-inflammatory properties, reduce oxidative stress, and modulate the expression of proteins involved in neurodegeneration.^{[2][10][11]}

Applications in Neurobiology

Ceftriaxone has demonstrated therapeutic potential in a variety of preclinical models of neurological and psychiatric disorders. Its ability to mitigate excitotoxicity makes it a valuable tool for studying diseases characterized by glutamate dysregulation.[\[4\]](#)[\[5\]](#)

Key Research Areas:

- Ischemic Stroke: Pre- and post-treatment with ceftriaxone has been shown to reduce infarct volume and protect neurons from delayed cell death in animal models of global and focal brain ischemia.[\[1\]](#)[\[2\]](#)
- Neurodegenerative Diseases:
 - Amyotrophic Lateral Sclerosis (ALS): In the G93A SOD1 mouse model of ALS, ceftriaxone treatment has been shown to increase survival, preserve muscle strength, and upregulate GLT-1 in the spinal cord.[\[12\]](#)
 - Parkinson's Disease (PD): Ceftriaxone can protect dopaminergic neurons and improve motor and cognitive deficits in animal models of PD.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Huntington's Disease (HD): Studies have shown that ceftriaxone can reduce HD-associated behaviors and restore GLT-1 expression in mouse models.[\[4\]](#)
 - Alzheimer's Disease (AD): Ceftriaxone has been found to upregulate GLT-1, preserve synaptic proteins, and reduce tau protein levels in animal models of AD.[\[2\]](#)[\[11\]](#)
- Traumatic Brain Injury (TBI): Ceftriaxone treatment can attenuate cerebral edema, improve cognitive function, and up-regulate GLT-1 expression following TBI in rats.[\[16\]](#)[\[17\]](#)
- Seizure Disorders: By upregulating GLT-1 expression, ceftriaxone can reduce the duration and frequency of seizures in animal models.[\[4\]](#)[\[12\]](#)
- Substance Use Disorders: Ceftriaxone has shown promise in preclinical models of substance abuse by modulating glutamate homeostasis in brain regions associated with addiction.[\[4\]](#)

Quantitative Data Summary

The following tables summarize typical dosages and experimental parameters for the use of **ceftriaxone sodium salt** in neurobiological research.

Table 1: In Vivo Ceftriaxone Administration in Rodent Models

Disease Model	Species	Dose (mg/kg/day)	Route of Administration	Treatment Duration	Key Findings
Parkinson's Disease	Rat	100 - 200	Intraperitoneal (IP)	14 days	Improved cognitive deficits. [12] [14]
Huntington's Disease	Mouse	200	IP	5 days	Reduced HD-associated behaviors, increased GLT-1 expression. [4]
Amyotrophic Lateral Sclerosis (SOD1)	Mouse	200	IP	4-6 weeks	Increased survival by 10 days, preserved muscle strength. [12]
Global Brain Ischemia	Rat	50, 100, 200	IP	5 days (pre-treatment)	Dose-dependent prevention of delayed neuronal death. [12]
Traumatic Brain Injury	Rat	200	Intravenous (IV)	Single dose post-injury	Attenuated cerebral edema and cognitive deficits. [16]
Seizure	Rat	200	IP	7 days	Increased GLT-1 expression,

reduced
seizure
duration.[4]

Table 2: In Vitro Ceftriaxone Application

Cell Type	Concentration	Incubation Time	Key Findings
Primary Human Fetal Astrocytes	Not Specified	Not Specified	Elevated EAAT2 transcription via NF-κB pathway.[7]
Organotypic Hippocampal Slices	Not Specified	Not Specified	Prevented glutamate transporter decrease and improved cell viability after intermittent hypoxia and excitotoxicity.[18] [19]
Planarian (Dugesia dorotocephala)	3, 5, 10, 25 mM	Not Specified	Reduced cocaine-induced seizure-like activity.[4]

Experimental Protocols

In Vivo Administration of Ceftriaxone in a Rat Model of Parkinson's Disease

This protocol is based on methodologies used to investigate the neuroprotective effects of ceftriaxone in the MPTP-induced rat model of Parkinson's disease.[14][15]

Materials:

- **Ceftriaxone sodium salt** (sterile)
- Sterile 0.9% saline

- 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- Male Wistar rats (250-300g)
- Standard animal housing and care facilities
- Behavioral testing apparatus (e.g., T-maze, object recognition test chamber)
- Histological and biochemical analysis equipment

Procedure:

- **Animal Model Induction:** Induce Parkinson's-like pathology by stereotaxic injection of MPTP into the substantia nigra pars compacta.
- **Ceftriaxone Preparation:** Dissolve **ceftriaxone sodium salt** in sterile 0.9% saline to a final concentration for a 200 mg/kg dose.
- **Administration:**
 - **Preventative Paradigm:** Begin daily intraperitoneal (IP) injections of ceftriaxone (200 mg/kg) or saline (vehicle control) 5 days prior to MPTP lesioning and continue for a total of 14 days.
 - **Reversal Paradigm:** Begin daily IP injections of ceftriaxone (200 mg/kg) or saline 3 days after MPTP lesioning and continue for a total of 14 days.
- **Behavioral Assessment:**
 - Conduct a T-maze test on days 9-11 post-lesioning to assess working memory.
 - Perform an object recognition test on days 12-14 to evaluate recognition memory.
- **Histological and Biochemical Analysis:** On day 15, perfuse the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival (tyrosine hydroxylase staining) and GLT-1 expression in the striatum and hippocampus.

In Vitro Upregulation of GLT-1 in Primary Astrocytes

This protocol provides a general framework for studying the effect of ceftriaxone on GLT-1 expression in primary astrocyte cultures.

Materials:

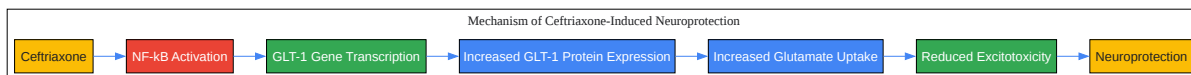
- Primary astrocyte cell culture
- **Ceftriaxone sodium salt**
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin/Streptomycin
- Phosphate-buffered saline (PBS)
- Reagents for Western blotting or qPCR to measure GLT-1 expression

Procedure:

- **Cell Culture:** Plate primary astrocytes at a desired density and maintain in standard culture conditions (37°C, 5% CO₂).
- **Ceftriaxone Treatment:** Once cells reach confluency, replace the medium with fresh medium containing the desired concentration of ceftriaxone (e.g., 1-10 µM). Include a vehicle control group (medium only).
- **Incubation:** Incubate the cells for a specified period (e.g., 24-72 hours) to allow for changes in gene and protein expression.
- **Cell Lysis:** After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
- **Analysis of GLT-1 Expression:**
 - **Western Blot:** Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for GLT-1.

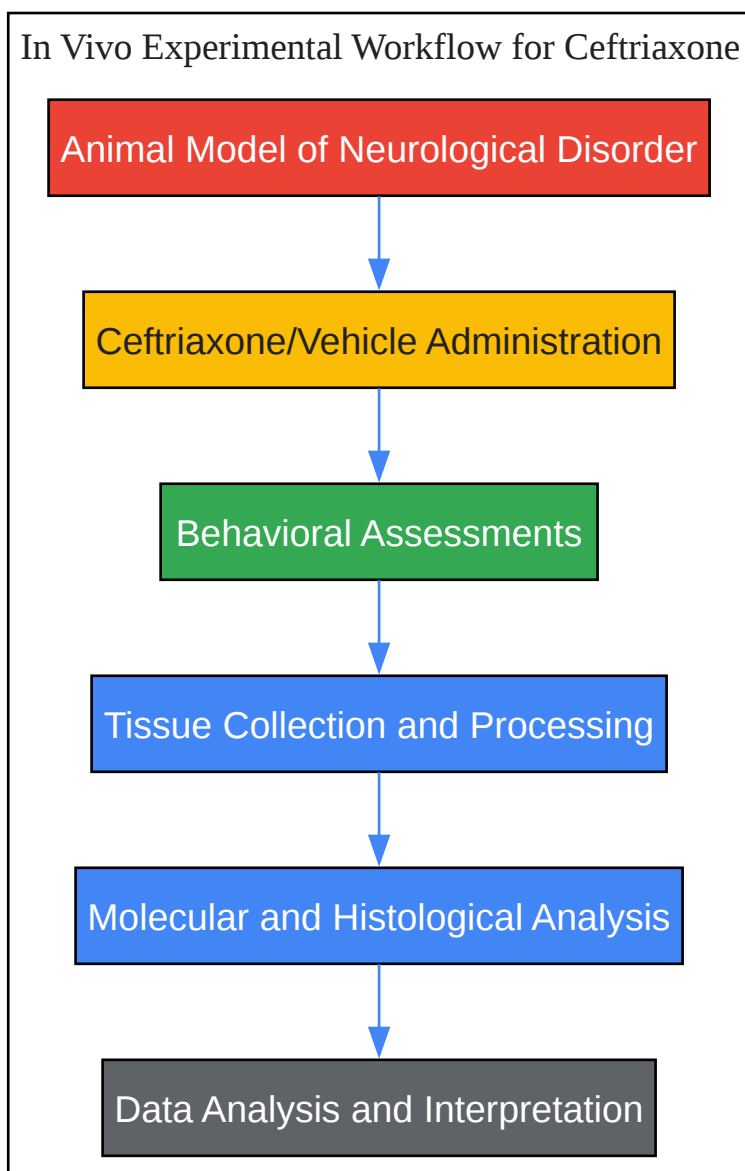
- qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for the GLT-1 gene.

Visualizations



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Caption: Ceftriaxone's neuroprotective signaling pathway.



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Caption: General workflow for in vivo ceftriaxone studies.

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